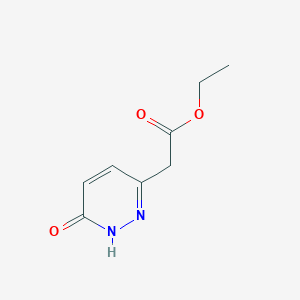![molecular formula C23H14ClFN2O2S B2430583 5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902294-72-8](/img/structure/B2430583.png)
5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C23H14ClFN2O2S and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Structures and Molecular Interactions
Research on compounds with similar structural components, such as chlorophenyl and fluorophenyl groups, focuses on their supramolecular structures and molecular interactions. For instance, studies on dimethyl dioxane derivatives with chlorophenyl substituents have revealed their ability to form dimers and tetramers through weak C-H...O hydrogen bonds, which could have implications for understanding the self-assembly properties of more complex molecules like the one (Low et al., 2002).
Reactivity and Synthesis of Heterocyclic Compounds
Research on the synthesis and reactivity of heterocyclic compounds, especially those involving chloro and fluoro substituents, sheds light on the methodologies that might be applicable for synthesizing and manipulating compounds with similar backbones. For example, the formation of 1,2-dioxanes using manganese(III) demonstrates the reactivity of certain precursors in the presence of transition metal catalysts, offering pathways for the synthesis of complex cyclic structures (Nishino et al., 1991).
Metal-Induced Synthesis of Tricyclic Systems
The metal-induced synthesis of tricyclic systems involving nickel(II) perchlorate showcases innovative approaches to creating complex molecular frameworks. Such research indicates potential routes for constructing the intricate cyclic structures that are part of the specified compound (Tandon & Lucas, 2008).
Structural Characterization and Molecular Docking
Structural characterization of similar compounds and molecular docking studies provide insights into the potential biological activities and interactions of complex molecules. For instance, docking studies and the crystal structure analysis of tetrazole derivatives can inform on the potential binding affinities and biological relevance of similarly structured compounds (Al-Hourani et al., 2015).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN2O2S/c24-15-7-5-8-16(12-15)27-22(28)21-20(17-9-2-4-11-19(17)30-21)26(23(27)29)13-14-6-1-3-10-18(14)25/h1-12,21H,13H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUDXAFUBBVVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=C3C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC5=CC=CC=C53)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
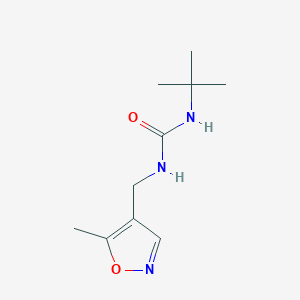


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2430507.png)
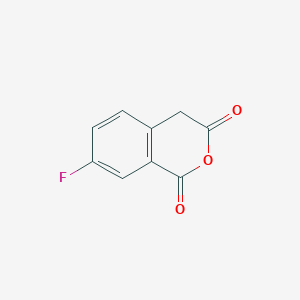
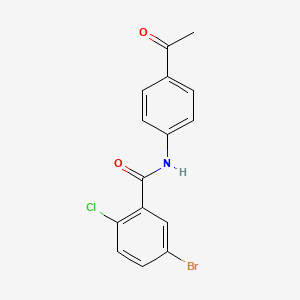
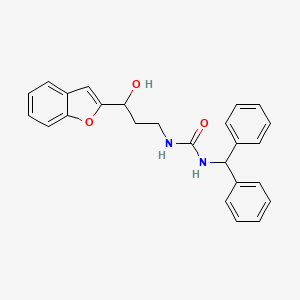
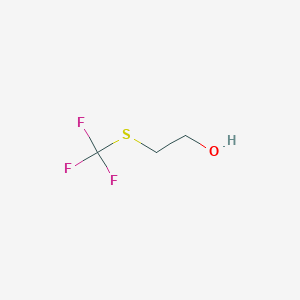

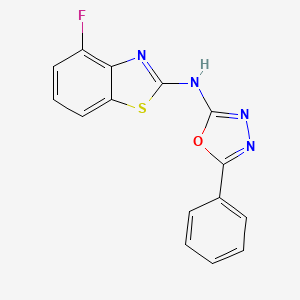

![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)

